molecular formula C8H12N2O2 B2786700 4-(1H-imidazol-2-yl)oxan-4-ol CAS No. 2171802-62-1

4-(1H-imidazol-2-yl)oxan-4-ol

Cat. No. B2786700
CAS RN: 2171802-62-1
M. Wt: 168.196
InChI Key: UZDBMDJVSKADEU-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-2-yl)oxan-4-ol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole derivatives have been synthesized through various methods. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)oxan-4-ol is not fully understood. However, it has been suggested that this molecule may act as an inhibitor of certain enzymes or proteins involved in disease pathways. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1H-imidazol-2-yl)oxan-4-ol in lab experiments is its relatively simple synthesis method. Additionally, this molecule has been shown to have low toxicity and good stability under certain conditions. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research of 4-(1H-imidazol-2-yl)oxan-4-ol. One direction is to investigate the potential of this molecule as a drug candidate for the treatment of specific diseases such as cancer, inflammation, and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its potential applications. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of 4-(1H-imidazol-2-yl)oxan-4-ol can be achieved through various methods. One of the most common methods is the reaction between 2-amino-1H-imidazole and 4-bromo-2-butanone in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a yield of around 80%.

Scientific Research Applications

4-(1H-imidazol-2-yl)oxan-4-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this molecule is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

4-(1H-imidazol-2-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8(1-5-12-6-2-8)7-9-3-4-10-7/h3-4,11H,1-2,5-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDBMDJVSKADEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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